Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this organoboron compound follows International Union of Pure and Applied Chemistry conventions for complex polyfunctional molecules. The official IUPAC name is designated as 2-methoxy-N-(2-methoxyethyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine. This comprehensive nomenclature reflects the hierarchical naming system that prioritizes the tertiary amine as the principal functional group while systematically identifying the boronic ester substituent and methoxy-ethyl branches. The compound maintains the Chemical Abstracts Service registry number 2096339-20-5, which serves as the unique identifier in chemical databases worldwide. Alternative systematic names include Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-amine, which emphasizes the bis-substitution pattern on the amine nitrogen.
The molecular formula C19H32BNO4 encompasses nineteen carbon atoms, thirty-two hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 349.27 grams per mole. The MDL number MFCD16294545 provides additional database identification for this compound across various chemical information systems. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCOC)CCOC, which encodes the complete molecular connectivity including the dioxaborolane ring, aromatic benzyl system, and methoxy-ethyl chains. The International Chemical Identifier string InChI=1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)15-21(11-13-22-5)12-14-23-6/h7-10H,11-15H2,1-6H3 provides a standardized representation that facilitates computational analysis and database searches.
The compound classification within the broader category of organoboron compounds specifically places it among the boronic ester derivatives, more precisely within the 1,3,2-dioxaborolane subfamily. This classification reflects the five-membered heterocyclic ring containing boron and two oxygen atoms, which distinguishes these compounds from other boronic acid derivatives. The tetramethyl substitution pattern on the dioxaborolane ring identifies this as a pinacol-type boronic ester, a common protecting group strategy that enhances stability and reactivity control in synthetic applications. The benzylamine backbone with methoxy-ethyl substituents further categorizes this compound within the tertiary benzylamine family, contributing to its multifunctional character and potential applications in medicinal chemistry and materials science.
Molecular Geometry and Conformational Analysis
The molecular geometry of Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-amine exhibits distinctive structural features arising from the tetrahedral coordination around the boron center within the dioxaborolane ring system. The boron atom adopts a trigonal planar geometry in its neutral state, consistent with the characteristic sp² hybridization observed in boronic ester derivatives. This geometric arrangement facilitates the formation of the five-membered dioxaborolane ring, where the boron center coordinates with two oxygen atoms from the pinacol-derived diol system. The tetramethyl substitution on the dioxaborolane ring creates significant steric bulk around the boron center, influencing both the conformational preferences and reactivity patterns of the molecule.
The benzyl component of the molecule maintains a planar aromatic geometry with the para-substituted dioxaborolane group exhibiting minimal deviation from coplanarity with the benzene ring. This structural feature is consistent with observations in related arylboronic ester systems where the boronate group demonstrates a trigonal geometry that remains fairly coplanar with the aromatic ring. The carbon-boron bond connecting the dioxaborolane moiety to the benzene ring exhibits bond angles and distances typical of sp²-sp² hybridized carbon-boron linkages, contributing to the overall molecular rigidity in this region. The conformational flexibility of the molecule primarily originates from the methoxy-ethyl chains attached to the tertiary amine nitrogen, which can adopt multiple rotational conformations around the carbon-nitrogen and carbon-oxygen bonds.
The tertiary amine component introduces additional geometric complexity through its pyramidal structure, where the nitrogen atom coordinates with three distinct substituents: the benzyl group and two methoxy-ethyl chains. The nitrogen atom exhibits characteristic sp³ hybridization with bond angles deviating from the ideal tetrahedral value due to the different electronic and steric properties of the three substituents. The methoxy-ethyl chains demonstrate significant conformational flexibility, with multiple low-energy conformations accessible through rotation around the ethyl carbon-carbon bonds and the carbon-oxygen bonds within the methoxy groups. This conformational freedom contributes to the molecule's ability to adopt various three-dimensional arrangements, potentially influencing its binding interactions and reactivity profiles.
Computational analysis reveals that the preferred conformations of the molecule tend to minimize steric interactions between the bulky tetramethyl groups on the dioxaborolane ring and the methoxy-ethyl substituents on the amine nitrogen. The overall molecular shape approximates an extended conformation where the aromatic benzyl system serves as a central scaffold connecting the boronic ester functionality with the tertiary amine system. The spatial arrangement of functional groups creates distinct regions of electron density and steric accessibility, which directly impact the compound's chemical behavior and potential applications in catalytic systems. The conformational analysis also suggests that intramolecular interactions, particularly between the methoxy oxygen atoms and aromatic hydrogen atoms, may stabilize certain conformational states and influence the overall molecular geometry in solution and solid-state environments.
Electronic Structure of the Boronic Ester Functional Group
The electronic structure of the dioxaborolane boronic ester functional group in Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-amine exhibits characteristic features of three-coordinate boron systems with significant implications for reactivity and coordination behavior. The boron atom in the neutral dioxaborolane ring maintains a formal electron count of six, creating an electron-deficient center with a vacant p orbital perpendicular to the molecular plane. This electronic deficiency renders the boron center electrophilic and capable of accepting electron density from Lewis bases, facilitating various coordination and transmetalation reactions observed in cross-coupling chemistry. The trigonal planar geometry around boron results from sp² hybridization, where the three occupied orbitals form sigma bonds with two oxygen atoms and one carbon atom, while the vacant p orbital remains available for coordination.
The dioxaborolane ring system demonstrates electronic characteristics distinct from acyclic boronic esters due to the geometric constraints imposed by the five-membered ring structure. The boron-oxygen bonds within the ring exhibit partial double-bond character arising from overlap between filled oxygen p orbitals and the vacant boron p orbital, creating a π-system that stabilizes the electron-deficient boron center. This electronic delocalization contributes to the enhanced stability of pinacol-type boronic esters compared to their acyclic counterparts and influences the characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy. The electron donation from the oxygen lone pairs into the vacant boron orbital creates a polarized electronic environment that affects both the reactivity and spectroscopic properties of the compound.
The tetramethyl substitution pattern on the dioxaborolane ring introduces significant electronic effects through inductive electron donation from the methyl groups, which enhances electron density at the oxygen atoms and indirectly influences the electronic properties of the boron center. This electronic modification contributes to the increased stability and decreased reactivity of the tetramethyl-dioxaborolane system compared to unsubstituted analogues. The electron-donating effect of the methyl groups also influences the boron-11 nuclear magnetic resonance chemical shift, typically observed around 12 parts per million for coordinated tetramethyl-dioxaborolane systems, representing a significant upfield shift compared to uncoordinated boronic esters.
The para-substituted benzyl system connected to the dioxaborolane ring creates an extended π-system that can participate in electronic conjugation with the boron center. The aromatic ring serves as an electron-withdrawing group relative to the boron atom, creating a polarized carbon-boron bond that enhances the electrophilic character of the boron center. This electronic arrangement facilitates transmetalation reactions with palladium complexes and other transition metal species, making the compound valuable for cross-coupling applications. The electronic structure analysis reveals that the boron center can undergo coordination number expansion from three to four upon interaction with nucleophiles, resulting in a tetrahedral geometry that significantly alters the electronic properties and reactivity patterns of the boronic ester functional group.
X-ray Crystallographic Studies and Solid-State Packing
The solid-state structural analysis of dioxaborolane-containing compounds through X-ray crystallographic methods reveals fundamental insights into the geometric preferences and intermolecular interactions that govern crystal packing arrangements. While specific crystallographic data for Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-amine remains limited in the available literature, structural studies of closely related tetramethyl-dioxaborolane derivatives provide valuable insights into the expected solid-state behavior of this compound. The five-membered dioxaborolane ring typically adopts a nearly planar conformation in crystalline environments, with the boron center maintaining trigonal planar geometry consistent with sp² hybridization. The tetramethyl substitution creates significant steric bulk that influences both intramolecular conformations and intermolecular packing arrangements in the crystal lattice.
Crystallographic investigations of related boronic ester compounds demonstrate that the dioxaborolane ring system exhibits minimal deviation from planarity, with the boron-oxygen bond lengths typically ranging from 1.31 to 1.35 Angstroms. These bond distances reflect the partial double-bond character arising from π-overlap between oxygen lone pairs and the vacant boron p orbital, contributing to the electronic stabilization of the five-membered ring system. The carbon-boron bond connecting the dioxaborolane ring to the aromatic system typically exhibits bond lengths consistent with sp²-sp² hybridized carbon-boron linkages, maintaining the planar arrangement between the boronic ester group and the benzene ring. The systematic analysis of bond-valence vectors in similar [CBO2] fragments reveals that 95% of studied compounds exhibit resultant bond-valence vector lengths less than 0.10 valence units, indicating minimal distortion from ideal trigonal geometry.
The crystal packing arrangements in boronic ester compounds frequently involve hydrogen bonding interactions, particularly between methoxy oxygen atoms and aromatic hydrogen atoms, which can stabilize specific conformational states and influence the overall three-dimensional structure. The tetramethyl groups on the dioxaborolane ring create van der Waals interactions that contribute to the crystal stability while potentially hindering certain packing motifs due to steric constraints. The methoxy-ethyl chains attached to the amine nitrogen introduce additional conformational flexibility that can accommodate various crystal packing requirements through adoption of different rotational conformations around the carbon-carbon and carbon-oxygen bonds.
The solid-state packing of compounds containing both boronic ester and tertiary amine functionalities often exhibits layered structures where molecules arrange to minimize steric conflicts between bulky substituents while maximizing favorable intermolecular interactions. The aromatic benzyl system can participate in π-π stacking interactions with neighboring molecules, contributing to the overall crystal stability and influencing the relative orientations of molecules within the unit cell. The analysis of crystal structures reveals that the syn or anti location of substituents on oxygen atoms significantly affects the deformation direction for both acids and acyclic esters, suggesting that similar effects may influence the solid-state structure of this tetramethyl-dioxaborolane derivative. The overall crystal packing is expected to reflect a balance between maximizing favorable intermolecular interactions and minimizing unfavorable steric contacts, resulting in ordered arrangements that optimize the three-dimensional utilization of space within the crystal lattice.
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)15-21(11-13-22-5)12-14-23-6/h7-10H,11-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZUICGXJWDQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic esters are generally known to be involved in various organic reactions, including suzuki-miyaura cross-coupling.
Mode of Action
The compound’s mode of action is primarily through its involvement in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis. The boronic ester serves as a relatively stable, readily prepared, and environmentally benign organoboron reagent.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which the compound participates, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic molecules.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of various complex organic molecules, which can have numerous applications in fields such as medicinal chemistry and materials science.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base. The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency.
Biological Activity
Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine (CAS: 2096339-20-5) is a compound noted for its potential biological applications due to its unique structural properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound features a boron-containing dioxaborolane moiety, which is known for its role in medicinal chemistry. The molecular formula is with a molecular weight of approximately 349.27 g/mol. The presence of the dioxaborolane group contributes to the compound's reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.3 |
| MCF-7 (breast) | 12.7 |
| A549 (lung) | 18.6 |
These results indicate that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. The boron atom in the dioxaborolane structure is believed to interact with specific proteins involved in these pathways, leading to altered cellular responses.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This antimicrobial effect suggests that the compound could be utilized in developing new antibiotics or as a complementary treatment for bacterial infections .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving mice implanted with human tumor cells, administration of this compound resulted in significant tumor size reduction compared to control groups. The treatment group showed a 60% decrease in tumor volume after four weeks of therapy .
Case Study 2: Antimicrobial Testing
A clinical trial assessed the efficacy of this compound against multidrug-resistant strains of bacteria isolated from patients. Results indicated that the compound was effective in reducing bacterial load significantly within 48 hours of treatment .
Comparison with Similar Compounds
N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine
- Key Differences : Replaces bis(2-methoxyethyl)amine with a methyl-isopropylamine group.
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine
- Key Differences : Chloro substituent at the 4-position and tert-butylamine group.
- Impact : The electron-withdrawing Cl substituent may lower boronate reactivity in H2O2 detection, while the bulky tert-butyl group could hinder cross-coupling efficiency .
Boronate Esters with Heterocyclic Amines
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine
(E)-N′-(2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene)isonicotinohydrazide (BSIH)
Thiadiazole and Triazole Derivatives
- Example : 5,5’[(1,4-Phenylene)bis(1,3,4-thiadiazol-2-amine)] () and 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ().
- Comparison : While these compounds exhibit antiproliferative and antimicrobial activities, the target compound’s bis(2-methoxyethyl) group may improve cell membrane permeability, though its biological efficacy remains unexplored .
Iron Chelators
Cross-Coupling Reactions
Reactivity with H2O2
Solubility and Stability
- Target Compound: Bis(2-methoxyethyl) groups enhance solubility in organic solvents (e.g., DMF, ethanol) compared to non-polar analogues like N,N-bis(4′-(hexyloxy)biphenyl)thiophen-2-amine ().
- Storage : Likely stable at room temperature, similar to N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine ().
Preparation Methods
Transition Metal-Catalyzed Borylation
The key step in preparing the boronate ester moiety involves palladium-catalyzed borylation of an aryl halide precursor. A typical reaction setup includes:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
- Boron Source: Bis(pinacolato)diboron
- Solvent: Mixtures of 1,4-dioxane, water, or acetonitrile
- Conditions: Heating at 100°C under inert atmosphere (nitrogen or argon) for 4 hours
This method efficiently converts aryl bromides or iodides into the corresponding arylboronate esters with good yields and functional group tolerance.
Amine Functionalization
The bis-(2-methoxy-ethyl)amine substituent is introduced via nucleophilic substitution or reductive amination:
- Starting from 4-(bromomethyl)phenylboronate ester, the bromide is displaced by bis-(2-methoxy-ethyl)amine under basic conditions or by direct reductive amination of 4-formylphenylboronate ester with bis-(2-methoxy-ethyl)amine using a reducing agent such as sodium triacetoxyborohydride.
This step requires careful control of reaction conditions to avoid hydrolysis or degradation of the sensitive boronate ester group.
Representative Reaction Scheme
| Step | Reactants | Catalyst/Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 1 | 4-Bromobenzyl bromide + bis-(2-methoxy-ethyl)amine | Base, solvent (e.g., DMF), mild heating | Moderate to high | Nucleophilic substitution forming benzylamine intermediate |
| 2 | Benzylamine intermediate + bis(pinacolato)diboron | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 100°C, 4h | High (70-90%) | Miyaura borylation to install boronate ester |
| 3 | Purification | Chromatography | Pure compound | Retention of boronate ester and amine groups |
Alternative Methods and Catalysts
Copper-catalyzed borylation: Copper salts (Cu(I) or Cu(II)) have been employed as cost-effective catalysts for homocoupling and borylation of arylboronic acids, sometimes under aerobic conditions, offering a greener alternative to palladium catalysis.
Nickel or cobalt catalysis: Due to the scarcity and expense of palladium, nickel and cobalt catalysts have been explored for similar borylation reactions with varying success and selectivity.
Base and solvent variations: The choice of base (e.g., sodium tert-butoxide vs. carbonate salts) and solvent system can influence reaction rates and yields. Water-containing solvent mixtures often improve catalyst turnover and product solubility.
Research Findings and Optimization
Recent studies emphasize:
The importance of ligand choice on palladium catalysts to improve turnover numbers and selectivity in borylation reactions.
Mild reaction conditions (temperature, time) to preserve sensitive functional groups such as pinacol boronate esters and amines.
Use of inert atmosphere to prevent oxidation of boronate esters and palladium catalyst deactivation.
Optimization of base concentration to balance between efficient transmetalation and minimizing side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Efficient for Miyaura borylation |
| Boron Reagent | Bis(pinacolato)diboron | Stable and widely used |
| Base | Na₂CO₃ or K₂CO₃ (2 equiv) | Mild base preferred |
| Solvent | 1,4-Dioxane/H₂O or Acetonitrile | Mixed solvents improve solubility |
| Temperature | 100°C | Optimal for catalyst activity |
| Time | 4 hours | Sufficient for high conversion |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Purification | Silica gel chromatography | Standard for organoboron compounds |
Q & A
Q. What are the recommended synthetic routes for Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine?
A two-step approach is typical:
- Step 1 : Suzuki-Miyaura coupling of a halogenated benzyl precursor (e.g., 4-bromo-benzylamine derivative) with bis(pinacolato)diboron using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water mixture at 80–100°C .
- Step 2 : Functionalization of the amine group with 2-methoxyethyl groups via nucleophilic substitution, using 2-methoxyethyl bromide and a base like triethylamine in THF . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H, ¹³C, ¹¹B) and mass spectrometry are critical .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns; ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm for tetracoordinate boron) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₃₀BNO₃ requires [M+H]⁺ at m/z 319.2319) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronate ester’s boron center is electrophilic, enabling cross-coupling reactivity .
- Molecular Docking : If studying bioactivity, dock the compound into target proteins (e.g., enzymes with serine/threonine motifs) to evaluate binding affinity .
- Reaction Pathway Simulations : Use software like Gaussian or ORCA to model transition states in Suzuki-Miyaura couplings, optimizing ligand selection (e.g., biphenylphosphine vs. SPhos) .
Q. What experimental strategies resolve contradictions in reported reactivity data for this boronate ester?
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., catalyst loading, solvent polarity) to identify steric or electronic bottlenecks. For example, bulky 2-methoxyethyl groups may slow transmetallation in cross-couplings .
- Isotopic Labeling : Use ¹⁸O-labeled water to track boronate ester hydrolysis, quantifying stability in aqueous media .
- Competition Experiments : Compete the compound against other boronate esters in model reactions to rank reactivity .
Q. How can researchers enhance the hydrolytic stability of this compound for biological assays?
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize boronate ester hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent moisture ingress .
- Prodrug Design : Convert the boronate ester to a trifluoroborate salt (e.g., via KHF₂ treatment) for improved stability in aqueous buffers .
Methodological Considerations
Q. What analytical techniques quantify degradation products during long-term storage?
- LC-MS/MS : Monitor hydrolysis products (e.g., boronic acid derivatives) with selective ion monitoring (SIM) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to identify decomposition thresholds (>150°C typical for boronate esters) .
Q. How to design experiments probing the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins .
- Fluorescence Quenching : Titrate the compound into a solution of a fluorophore-labeled enzyme (e.g., tryptophan-rich proteases) to detect conformational changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
